Parafluoroanilinium bromide
Overview
Description
Parafluoroanilinium bromide is a useful research compound. Its molecular formula is C6H7BrFN and its molecular weight is 192.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Isotopic Analysis : Bromine pentafluoride, which may contain similar compounds like Parafluoroanilinium bromide, is effective in extracting oxygen from oxides and silicates for isotopic analysis. This method offers better oxygen yields and reduces systematic errors in isotopic composition, making it valuable in geological and environmental studies (Clayton & Mayeda, 1963).
Tracer Studies : Bromide ion, possibly including those from this compound, serves as a useful tracer for studying water and solute transport in soil. However, its environmental fate and toxicity must be considered (Flury & Papritz, 1993).
Analytical Chemistry : Pentafluorobenzyl bromide, a compound related to this compound, is a versatile derivatization agent used in the sensitive analysis of inorganic anions and organophosphates in biological samples such as plasma, urine, and saliva (Tsikas, 2017).
Medical Imaging : Perfluorooctylbromide and perfluorohexylbromide, which are related to this compound, exhibit very low toxicity and satisfactory radiographic density, making them useful as radiographic contrast media (Long et al., 1972).
Anesthesia Monitoring : A method using compounds related to this compound allows for the determination of bromide and trifluoroacetic acid in biological fluids. This has implications for monitoring anesthesia effects (Maiorino et al., 1980).
Organic Synthesis : Visible-light-induced hydrodifluoromethylation of alkenes with bromodifluoromethylphosphonium bromide, a compound similar to this compound, allows for the synthesis of difluoromethylated alkanes under mild conditions with excellent functional-group tolerance (Lin et al., 2016).
Biomedical Applications : Emulsions and microemulsions with a fluorocarbon phase, which may include compounds like this compound, show potential for reducing donor blood transfusion in surgery, molecular imaging, diagnosis, and drug delivery. They also have applications in polymerization technology and as research tools (Krafft et al., 2003).
Properties
IUPAC Name |
(4-fluorophenyl)azanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.BrH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXSFFZUFGPRAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[NH3+])F.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.